(R)-Morpholine-2-carboxylic acid (R)-Morpholine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1212396-52-5
VCID: VC21069367
InChI: InChI=1S/C5H9NO3/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1
SMILES: C1COC(CN1)C(=O)O
Molecular Formula: C5H9NO3
Molecular Weight: 131.13 g/mol

(R)-Morpholine-2-carboxylic acid

CAS No.: 1212396-52-5

Cat. No.: VC21069367

Molecular Formula: C5H9NO3

Molecular Weight: 131.13 g/mol

* For research use only. Not for human or veterinary use.

(R)-Morpholine-2-carboxylic acid - 1212396-52-5

Specification

CAS No. 1212396-52-5
Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
IUPAC Name (2R)-morpholine-2-carboxylic acid
Standard InChI InChI=1S/C5H9NO3/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1
Standard InChI Key FYCRNRZIEVLZDO-SCSAIBSYSA-N
Isomeric SMILES C1CO[C@H](CN1)C(=O)O
SMILES C1COC(CN1)C(=O)O
Canonical SMILES C1COC(CN1)C(=O)O

Introduction

Chemical Properties and Structure

(R)-Morpholine-2-carboxylic acid, also known as (2R)-morpholine-2-carboxylic acid, is a secondary amine featuring a morpholine heterocycle with a carboxylic acid substituent at the 2-position with R-stereochemistry . The compound has a molecular formula of C5H9NO3 and a molecular weight of 131.13 g/mol . The morpholine ring, which contains both oxygen and nitrogen heteroatoms in a six-membered structure, contributes to the compound's distinct chemical properties and reactivity patterns.

The structure is characterized by the following identifiers:

  • CAS Number: 1212396-52-5

  • IUPAC Name: (2R)-morpholine-2-carboxylic acid

  • InChI Key: FYCRNRZIEVLZDO-SCSAIBSYSA-N

  • SMILES Notation: C1COC@HC(=O)O

The compound typically exists as a white to off-white crystalline powder at room temperature. Its solubility profile indicates good dissolution in water, attributable to the presence of the polar carboxylic acid group and the morpholine nitrogen . The chiral center at the 2-position is crucial for its stereochemical properties and biological activities.

Key Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC5H9NO3
Molecular Weight131.13 g/mol
Physical StateCrystalline Powder
ColorWhite to off-white
SolubilityWater-soluble
PubChem Compound ID6559086
Standard InChIInChI=1S/C5H9NO3/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1

Stereochemistry and Chirality

The "R" designation in (R)-Morpholine-2-carboxylic acid refers to the absolute configuration at the chiral center positioned at carbon 2 of the morpholine ring, following the Cahn-Ingold-Prelog priority rules . This stereochemical specificity is crucial for its biological activity and applications in asymmetric synthesis.

The chiral nature of this compound makes it particularly valuable in pharmaceutical development, where stereochemistry often directly impacts biological activity and efficacy. The enantiomeric purity is a critical quality parameter when the compound is used in stereoselective synthesis or as a chiral building block in medicinal chemistry.

Synthesis Methods

(R)-Morpholine-2-carboxylic acid can be synthesized through various chemical routes. Several approaches have been documented in the scientific literature, with variations in starting materials, reaction conditions, and stereochemical control strategies.

Common Synthetic Routes

One of the reported methods involves the formation of enamines by reacting the compound with carbonyl compounds. This approach leverages the nucleophilic character of the nitrogen atom in the morpholine ring.

Alternative synthetic pathways typically involve several key steps:

  • Formation of appropriate morpholine derivatives

  • Introduction of the carboxylic acid functionality at the 2-position

  • Resolution or stereoselective synthesis to obtain the R-enantiomer with high optical purity

Specific reaction conditions including temperature, pressure, and catalysts vary depending on the chosen synthetic route, with particular attention paid to maintaining stereochemical integrity throughout the synthesis.

Optimization Considerations

Recent developments in the synthesis of (R)-Morpholine-2-carboxylic acid have focused on improving:

A simplified high-yield synthesis procedure has been developed for producing morpholine derivatives, enhancing the efficiency of obtaining these compounds for research and therapeutic applications.

Derivatives and Salt Forms

Hydrochloride Salt

The hydrochloride salt of (R)-Morpholine-2-carboxylic acid (CAS No. 1273577-14-2) is a common derivative with distinct properties from the free acid . It has a molecular formula of C5H10ClNO3 and a molecular weight of 167.59 g/mol .

This salt form often offers advantages in terms of stability, solubility, and handling characteristics compared to the free acid. The formation of the hydrochloride salt modifies the physicochemical properties while preserving the core structural features and stereochemistry of the parent compound.

Comparison of Free Acid and Hydrochloride Salt

PropertyFree AcidHydrochloride SaltReference
CAS Number1212396-52-51273577-14-2
Molecular FormulaC5H9NO3C5H10ClNO3
Molecular Weight131.13 g/mol167.59 g/mol
Storage RecommendationRoom temperatureRoom temperature
Solubility ProfileWater-solubleEnhanced water solubility

Novel Derivatives

Research has introduced novel derivatives of morpholine that demonstrate enhanced biological activities, particularly in drug discovery contexts. These derivatives explore modifications to the base morpholine-2-carboxylic acid structure to modulate properties such as:

  • Lipophilicity

  • Metabolic stability

  • Receptor binding affinity

  • Pharmacokinetic profile

Applications in Medicinal Chemistry

(R)-Morpholine-2-carboxylic acid has found significant applications in medicinal chemistry, serving as a valuable building block in the synthesis of pharmaceutically active compounds.

Drug Discovery Applications

The compound has been investigated for various biological activities and has shown promise in several therapeutic areas. Its incorporation into drug candidates has been explored for the development of:

  • Enzyme inhibitors

  • Receptor modulators

  • Novel therapeutic agents

A notable study focused on synthesizing morpholine derivatives exhibited significant analgesic activity, highlighting the potential of (R)-Morpholine-2-carboxylic acid in pain relief models. This research underscores the compound's utility in developing novel pain management therapeutics.

Structure-Activity Relationships

The stereochemistry at the chiral center of (R)-Morpholine-2-carboxylic acid is critical for its biological activity. Structure-activity relationship studies have revealed that:

  • The R-configuration often confers specific interactions with biological targets

  • The morpholine ring provides a balanced hydrophilic-lipophilic profile

  • The carboxylic acid group offers opportunities for further functionalization and modulation of activity

Applications in Organic Synthesis

Beyond its medicinal chemistry applications, (R)-Morpholine-2-carboxylic acid serves as a versatile intermediate in organic synthesis.

As a Building Block

The compound functions effectively as a building block in the construction of more complex molecular structures. Its nucleophilic properties, particularly at the nitrogen atom, enable various transformations including:

  • Alkylation reactions

  • Acylation reactions

  • Formation of amides and related derivatives

In Asymmetric Synthesis

The chiral nature of (R)-Morpholine-2-carboxylic acid makes it valuable in asymmetric synthesis, where it can:

  • Direct the stereochemical outcome of reactions

  • Serve as a chiral auxiliary

  • Function as a component in the development of stereoselective catalysts

Analytical Characterization

Proper characterization of (R)-Morpholine-2-carboxylic acid and its derivatives is essential for confirming identity, purity, and stereochemical integrity.

Spectroscopic Methods

Several analytical techniques are commonly employed for the characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Infrared (IR) spectroscopy for functional group identification

  • Mass spectrometry for molecular weight determination and fragmentation pattern analysis

  • Optical rotation measurements for confirming enantiomeric identity

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, is crucial for:

  • Determining enantiomeric purity

  • Assessing chemical purity

  • Monitoring reaction progress during synthesis

Research Findings and Future Directions

Recent research has expanded the understanding of (R)-Morpholine-2-carboxylic acid's applications beyond traditional uses.

Recent Advances

Studies have highlighted several novel aspects of this compound:

  • Enhanced synthetic methodologies with improved yields and stereoselectivity

  • Discovery of novel derivatives with promising biological activities

  • Expanded applications in diverse areas of medicinal chemistry and organic synthesis

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